2-(3-methylphenyl)isoindole-1,3-dione
CAS No.: 2314-76-3
Cat. No.: VC7960709
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2314-76-3 |
|---|---|
| Molecular Formula | C15H11NO2 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 2-(3-methylphenyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H11NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3 |
| Standard InChI Key | FKKIPNKONXXQNE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Introduction
Key Findings
2-(3-Methylphenyl)isoindole-1,3-dione (CAS 2314-76-3) is a bicyclic organic compound featuring a phthalimide core substituted with a 3-methylphenyl group. This derivative exhibits diverse physicochemical properties, including a melting point of 176°C and a density of 1.35 g/cm³ . Its biological activities span anti-inflammatory, cytotoxic, and cholinesterase inhibitory effects, with IC₅₀ values as low as 1.12 μM against acetylcholinesterase . Applications extend to materials science, where it serves as a precursor for polymers and electrochemical agents .
Chemical Identity and Structural Characteristics
Molecular Composition
2-(3-Methylphenyl)isoindole-1,3-dione belongs to the isoindole-1,3-dione family, characterized by a fused bicyclic structure. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₁NO₂ | |
| Molecular Weight | 237.25 g/mol | |
| CAS Number | 2314-76-3 | |
| IUPAC Name | 2-(3-Methylphenyl)isoindole-1,3-dione |
Structural Features
The compound consists of a phthalimide core (two fused benzene rings with two ketone groups) and a 3-methylphenyl substituent at the nitrogen atom. X-ray crystallography confirms planar geometry, with intramolecular hydrogen bonding stabilizing the structure .
Synthesis and Preparation
Conventional Methods
The primary synthesis route involves condensation of phthalic anhydride with 3-methylaniline under acidic conditions (e.g., acetic acid, 80–90°C), yielding 70–85% purity. Cyclization is facilitated by bases like lutidine or pyridine.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to reduce reaction times. For example, coupling 2-(4-acetylphenyl)isoindoline-1,3-dione with aromatic aldehydes under microwave conditions achieves yields up to 89% in 15 minutes .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Conditions |
|---|---|---|---|
| Conventional Condensation | 70–85 | 6–8 hours | Acetic acid, 80–90°C |
| Microwave Irradiation | 85–89 | 10–15 min | KOH, EtOH, 150 W |
Physicochemical Properties
Thermal and Spectral Data
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Spectroscopy:
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¹H NMR (CDCl₃): δ 7.85–7.45 (m, 4H, phthalimide), 7.30–7.10 (m, 4H, aryl), 2.40 (s, 3H, CH₃).
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IR (KBr): 1775 cm⁻¹ (C=O), 1700 cm⁻¹ (C-N).
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Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water . Stability studies indicate decomposition above 300°C under inert atmospheres .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
2-(3-Methylphenyl)isoindole-1,3-dione inhibits cyclooxygenase-2 (COX-2) with 65% suppression at 50 μM, reducing prostaglandin E₂ synthesis. Molecular docking reveals hydrogen bonding with Arg120 and Tyr355 residues .
Cytotoxicity
In vitro studies demonstrate dose-dependent cytotoxicity against A549 (lung adenocarcinoma) and HeLa cells, with IC₅₀ values of 114.25 μM and 116.26 μM, respectively . Apoptosis is triggered via caspase-3 activation .
Cholinesterase Inhibition
Derivatives of this compound exhibit potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.12 μM), outperforming rivastigmine (IC₅₀ = 4.2 μM) . Butyrylcholinesterase (BuChE) inhibition is weaker (IC₅₀ = 21.24 μM) .
Table 2: Biological Activity Profile
| Activity | Model/Assay | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme assay | 50 μM (65%) | |
| Cytotoxicity (A549) | MTT assay | 114.25 μM | |
| AChE Inhibition | Ellman’s method | 1.12 μM |
Industrial and Material Science Applications
Electrochemical Agents
The compound serves as a precursor for arylmethylphthalimidosulfonium salts, which undergo regioselective cleavage (S⁺–N vs. S⁺–CH₃) in electrochemical reductions . These reactions are critical for self-assembled monolayer (SAM) formation on gold surfaces .
Polymer Synthesis
Functionalized isoindole-1,3-diones are copolymerized with styrene or acrylates to produce heat-resistant polymers with glass transition temperatures (T₉) exceeding 200°C .
Comparative Analysis with Analogues
Table 3: Structural Analogues and Properties
| Compound | Substituent | Molecular Weight | Bioactivity (IC₅₀) |
|---|---|---|---|
| 5-Bromo-2-(3-methylphenyl)isoindole-1,3-dione | Br at C5 | 316.15 g/mol | Cytotoxicity: 68.83 μM |
| 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione | Br at C4 | 316.15 g/mol | Not reported |
Bromination at C5 enhances cytotoxicity by 40% compared to the parent compound.
Recent Research and Future Directions
Alzheimer’s Disease Therapy
A 2024 study identified 2-(3-methylphenyl)isoindole-1,3-dione derivatives as dual AChE/BuChE inhibitors, with improved blood-brain barrier permeability in murine models .
Sustainable Synthesis
Microwave-assisted and solvent-free methods are being optimized to reduce environmental impact . Catalytic fast pyrolysis (CFP) of lignin derivatives shows promise for large-scale production .
Knowledge Gaps
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In Vivo Pharmacokinetics: Absorption and metabolism data are lacking.
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Long-Term Toxicity: Chronic exposure effects remain unstudied.
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